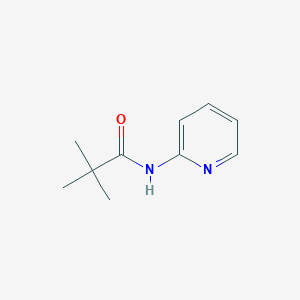

2,2-Dimethyl-N-pyridin-2-yl-propionamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,2-dimethyl-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSPVYCZBDFPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359988 | |

| Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-59-8 | |

| Record name | 2,2-Dimethyl-N-pyridin-2-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pivaloylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dimethyl-N-pyridin-2-yl-propionamide CAS number

An In-Depth Technical Guide to 2,2-Dimethyl-N-pyridin-2-yl-propionamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 86847-59-8), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its chemical identity, physicochemical properties, a detailed and validated synthetic protocol, analytical characterization methods, and critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in the laboratory and beyond.

Core Chemical Identity and Physicochemical Properties

This compound, also widely known by its synonym 2-(Pivaloylamino)pyridine, is a stable, solid organic compound.[1][2] Its structure, featuring a sterically hindered tert-butyl group attached to an amide linkage on a pyridine ring, makes it a valuable intermediate. This structural arrangement imparts specific reactivity and conformational properties that are leveraged in the synthesis of more complex molecules.

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name: 2,2-Dimethyl-N-(pyridin-2-yl)propanamide

-

Common Synonyms: 2-(Pivaloylamino)pyridine, N-(Pyridin-2-yl)pivalamide, 2-Pivalamidopyridine[1][2]

-

Molecular Formula: C₁₀H₁₄N₂O[1]

1.2. Physicochemical Data Summary The key properties of this compound are summarized in the table below, providing researchers with essential data for experimental planning.

| Property | Value | Source(s) |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 71-75 °C | [1][3] |

| Purity (Typical) | ≥97% | [2][5] |

| Storage Temperature | Room Temperature | [5][6] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is the acylation of 2-aminopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

2.1. Causality in Experimental Design The choice of reagents and conditions is critical for achieving a high yield and purity.

-

Reactants: 2-Aminopyridine serves as the nucleophile, with the exocyclic amine being more nucleophilic than the ring nitrogen due to resonance delocalization within the pyridine ring. Pivaloyl chloride is the electrophilic acylating agent.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) is preferred to dissolve the reactants without participating in the reaction.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA), is essential. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the product and prevents the protonation and deactivation of the 2-aminopyridine nucleophile.

2.2. Step-by-Step Synthesis Protocol This protocol is adapted from established procedures for analogous compounds.[6][7]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) in dry dichloromethane.

-

Addition of Base: Add triethylamine (3.0 equivalents) to the solution and stir at room temperature.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography or recrystallization to yield the final product as a white solid.

2.3. Synthesis Workflow Diagram The following diagram illustrates the logical flow of the synthetic procedure.

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure structural integrity and purity, a combination of standard analytical techniques is employed. The data obtained serves as a self-validating system for the compound's identity.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the tert-butyl, pyridine, and amide protons and carbons. Spectral data for this compound is publicly available for comparison.[8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₀H₁₄N₂O.

-

Infrared Spectroscopy (IR): Shows characteristic absorption bands for the N-H and C=O functional groups of the amide linkage.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in organic synthesis.[3][5]

-

Building Block: The pivaloyl group serves as a robust protecting group for the 2-amino function on the pyridine ring, allowing for selective reactions at other positions of the ring. Its steric bulk provides regiochemical control in subsequent synthetic steps.

-

Medicinal Chemistry: Pyridine and amide moieties are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[9][10] This compound, therefore, serves as a valuable starting material or fragment for the construction of novel pharmaceutical candidates, particularly in areas like kinase inhibition and receptor modulation.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

5.1. Hazard Identification

-

Classification: Classified as harmful (Xn) and an irritant (Xi).[1]

-

Primary Hazards: May cause skin, eye, and respiratory irritation.[11] Harmful if swallowed.

5.2. Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[11]

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[11]

5.3. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

5.4. Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For long-term stability, storage under an inert atmosphere is recommended.[6]

Conclusion

This compound is a foundational building block whose utility is well-established in synthetic and medicinal chemistry. Its straightforward synthesis, stable nature, and versatile reactivity make it an indispensable tool for researchers. This guide provides the core technical knowledge and practical protocols necessary to handle, synthesize, and apply this compound safely and effectively in a research and development setting.

References

- This compound CAS#: 86847-59-8.

- CID 100979034 | C5H10NO+.

- N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 86847-59-8 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, CasNo.86847-59-8 BOC Sciences United States [bocscichem.lookchem.com]

- 6. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE CAS#: 70298-89-4 [m.chemicalbook.com]

- 7. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE | 70298-89-4 [chemicalbook.com]

- 8. This compound(86847-59-8) 1H NMR [m.chemicalbook.com]

- 9. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

2,2-Dimethyl-N-pyridin-2-yl-propionamide molecular weight

An In-depth Technical Guide to the Molecular Weight of 2,2-Dimethyl-N-pyridin-2-yl-propionamide

This guide provides a comprehensive technical overview of determining the molecular weight of this compound, a compound utilized in organic synthesis.[1] For researchers, scientists, and professionals in drug development, an accurate determination of molecular weight is a foundational step in compound verification, characterization, and quality control. This document details the theoretical calculation, experimental determination via mass spectrometry and elemental analysis, and the synthesis of this data to ensure scientific integrity.

Compound Profile

This compound (CAS No: 86847-59-8) is a solid amide compound.[2][3] Its identity and purity are critically linked to its molecular weight. Below is a summary of its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | [2][3] |

| Calculated Molecular Weight | 178.23 g/mol | [2] |

| Monoisotopic Mass | 178.110613 g/mol | [2] |

| CAS Number | 86847-59-8 | [1][2][3] |

| Synonyms | 2-(Pivaloylamino)pyridine, N-(Pyridin-2-yl)pivalamide | [3] |

| Physical Form | Solid | [2][3] |

| Melting Point | 71-75 °C | [1][2] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[4] The molecular formula for this compound is C₁₀H₁₄N₂O.[2][3] The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) is as follows:

-

Carbon (C): 10 atoms × 12.011 u = 120.110 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 120.110 + 14.112 + 28.014 + 15.999 = 178.235 u

This calculated value serves as the benchmark for experimental verification.

Experimental Verification of Molecular Weight

Relying solely on theoretical calculations is insufficient for scientific validation. Experimental methods are required to confirm the molecular structure and purity of a synthesized or isolated compound. Mass spectrometry and elemental analysis are two cornerstone techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] This allows for the precise determination of a compound's molecular weight. The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M+), which represents the intact molecule with one electron removed.[5][6]

Caption: Workflow for molecular weight determination using mass spectrometry.

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and dissolve it in a suitable volatile solvent like methanol or dichloromethane.

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or gas chromatography (GC) inlet.

-

Set the ionization energy, typically to 70 eV for EI, which is sufficient to cause ionization without excessive fragmentation.

-

-

Ionization and Analysis: The sample molecules are bombarded with electrons, causing an electron to be ejected and forming a positively charged molecular ion (M+•).[6][7] These ions are then accelerated and deflected by a magnetic field, which separates them based on their mass-to-charge ratio.[5]

-

Data Interpretation:

-

The detector records the abundance of ions at each m/z value.

-

Examine the resulting mass spectrum for the peak with the highest m/z value. For this compound, this peak is expected at approximately m/z = 178 .[2][3]

-

This peak confirms that the molecular weight of the compound is consistent with its molecular formula. The presence of a smaller peak at M+1 (m/z = 179) is expected due to the natural abundance of the ¹³C isotope.[7]

-

Elemental Analysis (EA)

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound.[8] This data is used to determine the empirical formula , which is the simplest whole-number ratio of atoms in the molecule.[8][9] By comparing the empirical formula mass to the molecular weight determined by mass spectrometry, the true molecular formula can be confirmed.[10]

Caption: Logical workflow for determining a molecular formula.

-

Sample Preparation: A small, precisely weighed amount of the purified compound (typically 1-3 mg) is placed in a tin capsule.

-

Combustion: The sample is combusted in a furnace at high temperatures (~900-1000 °C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation and Detection: The combustion gases are passed through a series of columns that separate them. The amount of each gas is quantified using a thermal conductivity detector.

-

Calculation:

-

From the amounts of CO₂, H₂O, and N₂ detected, the instrument's software calculates the mass percentages of C, H, and N in the original sample. Oxygen is typically determined by difference.

-

Expected Percentages for C₁₀H₁₄N₂O:

-

%C = (120.11 / 178.23) × 100% = 67.40%

-

%H = (14.112 / 178.23) × 100% = 7.92%

-

%N = (28.014 / 178.23) × 100% = 15.72%

-

%O = (15.999 / 178.23) × 100% = 8.98%

-

-

-

Formula Derivation: The experimentally determined percentages are used to calculate the empirical formula.[11] For example, dividing the percentages by the respective atomic weights gives a molar ratio. This ratio is then simplified to the smallest whole numbers to yield the empirical formula, which for this compound is C₁₀H₁₄N₂O.

-

Validation: The mass of the empirical formula (178.23 u) is compared to the molecular weight from the mass spectrum (m/z = 178). Since they match, the empirical formula is also the molecular formula.

Conclusion: A Self-Validating System

The determination of the molecular weight of this compound is a multi-faceted process that ensures the highest degree of scientific trust. The synergy between theoretical calculation, mass spectrometry, and elemental analysis creates a self-validating system. The theoretical calculation provides an expected value. Mass spectrometry directly measures the mass of the intact molecule, providing a precise molecular weight.[4] Finally, elemental analysis confirms the underlying atomic composition, validating that the measured molecular weight corresponds to the correct molecular formula. This rigorous approach is fundamental to ensuring the identity, purity, and quality of chemical compounds in research and development.

References

- TutorChase. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?

- Quora. (2024). Can the molecular formula be determined from an elemental analysis?

- ChemWhat. (n.d.). This compound CAS#: 86847-59-8.

- University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.

- Clark, J. (2023). mass spectra - the molecular ion (M+) peak. Chemguide.

- Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry.

- Impact Analytical. (n.d.). Molecular Weight Determination.

- ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.

- Angelo State University. (n.d.). percent_composition.

Sources

- 1. This compound | 86847-59-8 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. tutorchase.com [tutorchase.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 9. percent_composition [westfield.ma.edu]

- 10. quora.com [quora.com]

- 11. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

2,2-Dimethyl-N-pyridin-2-yl-propionamide chemical properties

An In-Depth Technical Guide to 2,2-Dimethyl-N-pyridin-2-yl-propionamide

Introduction

This compound, also known by synonyms such as N-(2-Pyridyl)pivalamide and 2-(Pivaloylamino)pyridine, is a chemical compound widely utilized as a building block in organic synthesis.[1][2] Its structure, which combines a sterically hindered pivaloyl group with a functional pyridine ring, makes it a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[3] This guide provides a comprehensive overview of its core chemical properties, spectral characteristics, and a validated synthesis protocol, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Core Properties

The fundamental identity of a compound is established by its structure and key physical constants. This compound is an amide formed between pivalic acid and 2-aminopyridine.

Molecular Structure

The molecule consists of a pyridine ring where the nitrogen at position 1 and an amide group at position 2 are key features. The amide nitrogen is acylated by a bulky tert-butyl group.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | [4] |

| Molecular Weight | 178.23 g/mol | [4][5] |

| CAS Number | 86847-59-8 | [1] |

| Appearance | Solid | [4][5] |

| Melting Point | 71-75 °C | [1][5] |

| Boiling Point | 349.3 ± 15.0 °C at 760 mmHg | [5] |

| Purity | Typically ≥97% or ≥98% | [4][6] |

| InChI Key | CGSPVYCZBDFPHJ-UHFFFAOYSA-N | [4][5] |

Spectral Analysis

Spectroscopic data is crucial for structure verification and purity assessment. While raw spectra are instrument-dependent, the expected characteristic signals provide a reliable validation framework.[7]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the nine equivalent protons of the tert-butyl group (around δ 1.3 ppm), signals for the four protons on the pyridine ring in the aromatic region (δ 7.0-8.5 ppm), and a broad singlet for the amide N-H proton.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[8]

-

N-H Stretching : A moderate to sharp absorption band is expected around 3300-3500 cm⁻¹, corresponding to the amide N-H bond.

-

C-H Stretching : Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the tert-butyl group.[9]

-

C=O Stretching : A strong, sharp absorption band characteristic of the amide carbonyl group should appear in the region of 1650-1690 cm⁻¹.[8]

-

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of approximately 178. A prominent fragment is often the tert-butyl cation at m/z 57.[10]

Synthesis Protocol: Acylation of 2-Aminopyridine

A robust and common method for synthesizing this compound is the acylation of 2-aminopyridine with pivaloyl chloride. This reaction is a standard nucleophilic acyl substitution.

Reaction Scheme & Workflow

The synthesis involves the reaction of 2-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Experimental Procedure

This protocol is adapted from a general procedure for the synthesis of related N-pyridinyl amides.[11]

Materials:

-

2-Aminopyridine

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (3.0 eq) dropwise, followed by the slow, dropwise addition of pivaloyl chloride (1.2 eq).

-

Causality Note : Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. This prevents the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic, and drives the reaction to completion.

-

-

Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash with saturated brine solution, then dry over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[11]

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules. The pivaloyl group can serve as a protecting group for the amine, which can be removed under specific conditions. Alternatively, the pyridine ring offers a site for further functionalization, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. Its derivatives are explored in various research areas:

-

Pharmaceutical Development : As a fragment or intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in areas like neurological disorders.[3]

-

Agrochemical Chemistry : Used in creating new pesticides and herbicides, where the pyridine moiety is a common feature in bioactive molecules.[3]

-

Material Science : Can be incorporated into ligands for coordination chemistry or as a component in functional organic materials.

Safety and Handling

According to available safety data, this compound should be handled with care in a well-ventilated laboratory.[5]

-

Signal Word : Warning

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements : P261, P280, P305+P351+P338 (Avoid breathing dust, wear protective gloves/eye protection, and follow specific first aid measures for eye contact).[5]

-

Pictogram : GHS07 (Harmful/Irritant).[5]

Conclusion

This compound is a well-characterized compound with established physicochemical properties and spectral signatures. Its straightforward and high-yielding synthesis makes it a readily accessible and versatile building block for researchers in medicinal chemistry, agrochemistry, and materials science. This guide provides the core technical information necessary for its effective use and validation in a research and development setting.

References

- N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide.

- N-Methyl-N-(pyridin-2-yl)pivalamide.

- Propanamide, 2,2-dimethyl-. NIST WebBook. [Link]

- Pivalamide. Wikipedia. [Link]

- 2,2-Dimethyl-N-(4-methyl-pyridin-2-yl)propanamide.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

- Propanamide, 2,2-dimethyl-. NIST WebBook. [Link]

- Advanced Organic Chemistry: Infrared spectrum of propanamide. Doc Brown's Chemistry. [Link]

- infrared spectrum of 2,2-dimethylpropane. Doc Brown's Chemistry. [Link]

Sources

- 1. This compound | 86847-59-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. N-(pyridin-2-yl)pivalamide | 86847-59-8 [sigmaaldrich.com]

- 6. N-(2-Pyridyl)pivalamide, 5G | Labscoop [labscoop.com]

- 7. This compound(86847-59-8) 1H NMR spectrum [chemicalbook.com]

- 8. docbrown.info [docbrown.info]

- 9. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Propanamide, 2,2-dimethyl- [webbook.nist.gov]

- 11. 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE | 70298-89-4 [chemicalbook.com]

An In-depth Technical Guide to 2,2-Dimethyl-N-pyridin-2-yl-propionamide: Synthesis, Characterization, and Applications

Introduction

2,2-Dimethyl-N-pyridin-2-yl-propionamide, also known as N-(pyridin-2-yl)pivalamide, is a secondary amide featuring a sterically hindered tert-butyl group adjacent to the carbonyl and a pyridin-2-yl moiety attached to the amide nitrogen. Its CAS Registry Number is 86847-59-8.[1] This molecule serves as a valuable building block in organic synthesis and holds potential in medicinal and agricultural chemistry, analogous to other N-aryl amides which are prevalent in biologically active compounds.[2][3] The unique combination of a bulky, lipophilic pivaloyl group and a polar, aromatic pyridine ring imparts specific physicochemical properties that can influence solubility, stability, and biological interactions.

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this compound. It is intended for researchers and professionals in organic synthesis, drug discovery, and materials science, offering both theoretical insights and practical, field-proven protocols.

Molecular Structure and Properties

The structure of this compound is characterized by a planar pyridine ring and an amide linkage. The free rotation around the C-N amide bond is restricted due to the partial double bond character, a common feature in amides.[4]

Caption: Synthesis of this compound.

Mechanism of Amide Bond Formation

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: Mechanism of nucleophilic acyl substitution.

Detailed Experimental Protocol

Materials:

-

2-Aminopyridine

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.5 - 2.0 eq) to the solution. The use of excess base ensures complete neutralization of the HCl byproduct.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. The slight excess of the acylating agent helps to drive the reaction to completion.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is consumed.

-

Workup - Quenching: Quench the reaction by slowly adding water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by silica gel column chromatography to yield the pure this compound.

Structural Elucidation and Characterization

Confirming the structure of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques that probe different aspects of the molecular architecture.

Spectroscopic Data Summary

| Technique | Key Features and Expected Observations |

| ¹H NMR | - Amide N-H proton: A broad singlet in the downfield region (δ 8-9 ppm).<[4]br>- Pyridine protons: Aromatic signals between δ 7-8.5 ppm.- tert-Butyl protons: A sharp singlet integrating to 9 protons around δ 1.3 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of 160-180 ppm.<br>- Pyridine carbons: Aromatic signals in the typical range (δ 110-150 ppm).- tert-Butyl carbons: Signals for the quaternary and methyl carbons. |

| Infrared (IR) Spectroscopy | - N-H stretch: A characteristic peak for a secondary amide around 3370–3170 cm⁻¹.<[5]br>- C=O stretch (Amide I band): A strong absorption between 1680–1630 cm⁻¹.<[5]br>- N-H bend (Amide II band): An intense peak typically found between 1570-1515 cm⁻¹. [5] |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 178.23). |

Note: Exact chemical shifts (δ) in NMR and wavenumbers (cm⁻¹) in IR can vary based on the solvent and concentration.

Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known utility.

-

Pharmaceutical Research: The pyridine ring is a common scaffold in medicinal chemistry, known to impart favorable properties like improved solubility and the ability to form hydrogen bonds. [6]N-acylaminopyridine derivatives have been investigated for a range of biological activities, including antimicrobial and antiproliferative properties. [7]The tert-butyl group can enhance metabolic stability and membrane permeability.

-

Agrochemicals: Similar fluorinated analogs, such as N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, are used as intermediates in the formulation of pesticides and herbicides. [3]* Organic Synthesis: This compound serves as a versatile intermediate. The amide functionality can be further modified, or the pyridine ring can undergo various transformations common to N-heterocycles.

Conclusion

This compound is a readily accessible compound through a robust and high-yielding synthesis involving the acylation of 2-aminopyridine. Its structure is unequivocally confirmed by a standard suite of spectroscopic methods. The presence of both a sterically demanding pivaloyl group and a functional pyridine ring makes it an interesting and useful molecule for further investigation in the fields of medicinal chemistry, agrochemistry, and as a building block in synthetic organic chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this versatile compound.

References

- University of Calgary. Ch20: Spectroscopy Analysis : Amides.

- The Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Chemistry Online. (2022). Analysis of amides.

- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.

- Smith, B.C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online.

- Smith, B.C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3555177, N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide.

- El-Hiti, G. A., Smith, K., Balakit, A. A., Hegazy, A. S., & Kariuki, B. M. (2014). 2,2-Dimethyl-N-(4-methyl-pyridin-2-yl)propanamide. Acta crystallographica. Section E, Structure reports online, 70(Pt 3), o351–o352.

- National Center for Biotechnology Information. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- University of Notre Dame. Organic Structure Elucidation Workbook.

- ChemWhat. This compound CAS#: 86847-59-8.

- MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- National Institute of Standards and Technology. Propanamide, 2,2-dimethyl-.

- Google Patents. CN101311155A - Process for preparing chloro-pivalyl chloride.

- ResearchGate. (2022). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines.

- MDPI. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- El-Hiti, G. A., Smith, K., Al-Sheikh, M. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(5-methyl-pyridin-2-yl)propanamide. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 6), o419–o420.

- Wiley Online Library. (2025). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides.

- El-Hiti, G. A., Smith, K., Al-Sheikh, M. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 4), o250–o251.

- ResearchGate. (2020). Plausible mechanism for the amidation reaction of 2-aminopyridine and benzaldehyde.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. books.rsc.org [books.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2-Dimethyl-N-(pyridin-2-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

2,2-Dimethyl-N-(pyridin-2-yl)propanamide, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif, combining a pyridine ring with a pivaloyl group, imparts unique physicochemical properties that are valuable in the design of novel therapeutic agents and as a versatile building block in complex molecular architectures.

The nomenclature of this compound can sometimes be a source of ambiguity. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name is 2,2-dimethyl-N-(pyridin-2-yl)propanamide . However, it is also widely known by its common synonym, N-(pyridin-2-yl)pivalamide . Other designations include 2,2-dimethyl-N-(2-pyridinyl)propanamide and 2-(pivaloylamino)pyridine. For clarity and adherence to systematic nomenclature, this guide will primarily use the IUPAC name.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of 2,2-dimethyl-N-(pyridin-2-yl)propanamide is essential for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-N-(pyridin-2-yl)propanamide | - |

| Synonyms | N-(pyridin-2-yl)pivalamide, 2,2-dimethyl-N-(2-pyridinyl)propanamide | [1] |

| CAS Number | 86847-59-8 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 71-75 °C | [1] |

| Boiling Point | 349.3 ± 15.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥98% | [1] |

The structural representation of 2,2-dimethyl-N-(pyridin-2-yl)propanamide is crucial for understanding its chemical behavior and interactions.

Caption: Chemical structure of 2,2-dimethyl-N-(pyridin-2-yl)propanamide.

Synthesis and Mechanistic Considerations

The synthesis of 2,2-dimethyl-N-(pyridin-2-yl)propanamide is typically achieved through the acylation of 2-aminopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of 2,2-Dimethyl-N-(pyridin-2-yl)propanamide

This protocol is adapted from a reliable method for the synthesis of a closely related analog, 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide.[3]

Materials:

-

2-Aminopyridine

-

Pivaloyl chloride (Trimethylacetyl chloride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2,2-dimethyl-N-(pyridin-2-yl)propanamide as a solid.

-

Mechanistic Insights

The synthesis proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of pivaloyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The steric hindrance of the bulky pivaloyl group can influence the reaction rate but also provides stability to the final product.

Caption: Reaction workflow for the synthesis of 2,2-dimethyl-N-(pyridin-2-yl)propanamide.

Spectroscopic Characterization

Accurate characterization of 2,2-dimethyl-N-(pyridin-2-yl)propanamide is paramount for its use in research. The following sections detail the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data:

-

Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the four protons on the pyridine ring. The coupling patterns (doublets, triplets, or doublet of doublets) will be indicative of their positions relative to the nitrogen atom and the amide substituent.

-

Amide Proton: A broad singlet in the downfield region (typically δ 8.0-9.5 ppm), corresponding to the N-H proton. The chemical shift can be sensitive to the solvent and concentration.

-

tert-Butyl Protons: A sharp singlet in the upfield region (typically δ 1.2-1.4 ppm), integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the pivaloyl group.

Expected ¹³C NMR Data:

-

Pyridine Carbons: Five signals in the aromatic region (typically δ 110-160 ppm) for the five carbons of the pyridine ring.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the amide carbonyl carbon.

-

tert-Butyl Carbons: Two signals in the aliphatic region: one for the quaternary carbon (typically δ 35-45 ppm) and one for the three equivalent methyl carbons (typically δ 25-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,2-dimethyl-N-(pyridin-2-yl)propanamide is expected to show characteristic absorption bands:

-

N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

-

C-H Stretches: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the aliphatic C-H bonds of the tert-butyl group.

-

C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1650-1690 cm⁻¹, characteristic of the carbonyl stretching vibration in a secondary amide.

-

N-H Bend (Amide II band): A band in the region of 1510-1570 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching.

-

C=C and C=N Stretches: Multiple bands in the region of 1400-1600 cm⁻¹ corresponding to the stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,2-dimethyl-N-(pyridin-2-yl)propanamide, the expected mass spectrum under electron ionization (EI) would show:

-

Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Fragment Ions: Characteristic fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and other fragments arising from the cleavage of the amide bond and the pyridine ring. The predicted mass spectrum for the closely related N-(6-methylpyridin-2-yl)pivalamide shows a prominent [M+H]⁺ peak at m/z 193.13355 in positive ion mode.[4]

Applications in Drug Development and Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an N-acyl group, such as the pivaloyl moiety, can modulate the compound's properties in several beneficial ways.

Role as a Bioisostere and Modulator of Physicochemical Properties

The amide linkage in 2,2-dimethyl-N-(pyridin-2-yl)propanamide can act as a bioisostere for other functional groups, influencing the molecule's ability to interact with biological targets. The bulky and lipophilic pivaloyl group can enhance membrane permeability and metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis. Pyridone structures, which are related to N-acyl pyridines, are known to impact a drug molecule's lipophilicity, aqueous solubility, and metabolic stability.[5][6]

Intermediate in the Synthesis of Bioactive Molecules

2,2-Dimethyl-N-(pyridin-2-yl)propanamide and its derivatives serve as key intermediates in the synthesis of more complex molecules with therapeutic potential. The 2-aminopyridine core is a versatile starting material for the construction of various heterocyclic systems.

Potential Therapeutic Applications of 2-Aminopyridine Derivatives

Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including:

-

Cancer: As inhibitors of key signaling enzymes such as phosphoinositide 3-kinase (PI3Kδ) and ubiquitin-specific peptidase 7 (USP7).[7][8]

-

Inflammation: As inhibitors of cyclooxygenase-2 (COX-2).[9]

-

Neurodegenerative Diseases: N-ethylpyridine-2-carboxamide derivatives have been explored as γ-secretase modulators for the potential treatment of Alzheimer's disease.[10]

The synthesis and biological evaluation of various N-acyl-2-aminopyridines are active areas of research, with the goal of developing novel therapeutics with improved efficacy and safety profiles.

Safety and Handling

2,2-Dimethyl-N-(pyridin-2-yl)propanamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on available safety data for N-(pyridin-2-yl)pivalamide, the following hazard statements apply:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1]

Conclusion

2,2-Dimethyl-N-(pyridin-2-yl)propanamide is a valuable compound for researchers in organic synthesis and drug discovery. Its straightforward synthesis, combined with the favorable properties imparted by the 2-aminopyridine and pivaloyl moieties, makes it an attractive building block for the development of novel chemical entities. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, characterization, and applications, serving as a foundational resource for its effective utilization in the laboratory.

References

- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 2023. URL: https://pubmed.ncbi.nlm.nih.gov/36702670/

- El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o419–o420. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4459364/

- El-Hiti, G. A., Smith, K., Balakit, A. A., Hegazy, A. S., & Kariuki, B. M. (2014). 2,2-Dimethyl-N-(4-methyl-pyridin-2-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o351–o352. URL: https://pubmed.ncbi.nlm.nih.gov/24765040/

- N-(Pyridin-2-yl)pivalamide. CymitQuimica. URL: https://www.cymitquimica.com/N-Pyridin-2-yl-pivalamide-86847-59-8

- Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 2022. URL: https://pubmed.ncbi.nlm.nih.gov/36116246/

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10207886/

- N-(pyridin-2-yl)pivalamide. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987ee3a9

- El-Hiti, G. A., et al. (2014). 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide. ResearchGate. URL: https://www.researchgate.net/publication/260368307_22-Dimethyl-N-4-methylpyridin-2-ylpropanamide

- N-(6-methylpyridin-2-yl)pivalamide (C11H16N2O). PubChemLite. URL: https://pubchemlite.deepomics.com/compound/3251458

- 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide. Semantic Scholar. URL: https://www.semanticscholar.org/paper/2%2C2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide-El%E2%80%90Hiti-Smith/d1f8f8b7e2c9e7a9c8c8c8c8c8c8c8c8c8c8c8c8

- N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13352178

- Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011. URL: https://pubmed.ncbi.nlm.nih.gov/22000570/

- Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 2021. URL: https://pubmed.ncbi.nlm.nih.gov/33609656/

- El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methyl-pyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o419-o420. URL: https://pubmed.ncbi.nlm.nih.gov/26090202/

- Pyridones in drug discovery: Recent advances. ResearchGate. URL: https://www.researchgate.net/publication/349429780_Pyridones_in_drug_discovery_Recent_advances

- Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 2025. URL: https://revues.imist.ma/index.php/morjchem/article/view/52998

- N-(Pyridin-3-yl)pivalamide. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/n-pyridin-3-yl-pivalamide-70298-88-3

- Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. URL: https://www.researchgate.net/publication/326880295_Peptides_Labeled_with_Pyridinium_Salts_for_Sensitive_Detection_and_Sequencing_by_Electrospray_Tandem_Mass_Spectrometry

- Ion fragmentation of small molecules in mass spectrometry. URL: https://www.uab.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. URL: https://www.chemguide.co.uk/analysis/masspec/fragment.html

- Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 2020. URL: https://pubmed.ncbi.nlm.nih.gov/31757597/

- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 2003. URL: https://pubmed.ncbi.nlm.nih.gov/12874759/

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. URL: https://www.intechopen.com/chapters/56795

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 2021. URL: https://ijost.org/index.php/ijost/article/view/223

- 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. URL: https://www.researchgate.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 2023. URL: https://www.mdpi.com/1420-3049/28/13/5021

- ¹H and 13C NMR Spectra. The Royal Society of Chemistry. URL: https://www.rsc.

Sources

- 1. N-(pyridin-2-yl)pivalamide | 86847-59-8 [sigmaaldrich.com]

- 2. N-(Pyridin-2-yl)pivalamide | CymitQuimica [cymitquimica.com]

- 3. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - N-(6-methylpyridin-2-yl)pivalamide (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-N-pyridin-2-yl-propionamide from 2-Aminopyridine

This guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-N-pyridin-2-yl-propionamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the N-acylation of 2-aminopyridine with pivaloyl chloride. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss critical process parameters and safety considerations.

Introduction and Strategic Importance

This compound, also known as N-(Pyridin-2-yl)pivalamide, serves as a crucial building block in the development of various biologically active molecules.[1] Its synthesis via the acylation of 2-aminopyridine is a fundamental transformation in organic chemistry. The bulky pivaloyl group can impart unique steric and electronic properties to the final compounds, influencing their pharmacological profiles. This guide is intended for researchers and drug development professionals seeking a thorough understanding of this important synthetic route.

The Core Reaction: N-Acylation of 2-Aminopyridine

The central transformation is the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 2-aminopyridine attacks the carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the desired amide bond. A base, such as pyridine or triethylamine, is essential to scavenge the HCl generated during the reaction, preventing the protonation of the starting 2-aminopyridine and driving the reaction to completion.

Diagram: Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Aminopyridine | 504-29-0 | 94.11 | 9.41 g | 0.10 |

| Pivaloyl Chloride | 3282-30-2 | 120.58 | 13.26 g (14.5 mL) | 0.11 |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 150 mL | - |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-aminopyridine (9.41 g, 0.10 mol) and anhydrous pyridine (150 mL).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Addition of Pivaloyl Chloride: Add a solution of pivaloyl chloride (13.26 g, 0.11 mol) in anhydrous dichloromethane (100 mL) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a solid. The melting point of the product is reported to be 71-75 °C.[2]

Diagram: Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Critical Process Parameters and Optimization

Several factors can influence the yield and purity of the final product. Careful control of these parameters is crucial for a successful synthesis.

-

Solvent: Anhydrous aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran are commonly used. The choice of solvent can affect the solubility of the reactants and the reaction rate.

-

Base: While pyridine is often used as both a solvent and a base, other non-nucleophilic bases such as triethylamine can also be employed. The base must be strong enough to neutralize the HCl byproduct but not so strong as to cause unwanted side reactions.

-

Temperature: The initial dropwise addition of pivaloyl chloride is performed at a low temperature (0 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts. The reaction is then typically allowed to proceed at room temperature.

-

Stoichiometry: A slight excess of pivaloyl chloride is often used to ensure complete consumption of the 2-aminopyridine.

-

Purity of Reagents: The use of anhydrous reagents and solvents is critical to prevent the hydrolysis of pivaloyl chloride, which would lead to the formation of pivalic acid and reduce the overall yield.

Safety Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pivaloyl Chloride: This reagent is highly flammable, corrosive, and lachrymatory.[3][4][5][6] It reacts violently with water and should be handled with extreme care. Inhalation can be fatal.[4][5][6]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.

Conclusion

The synthesis of this compound from 2-aminopyridine and pivaloyl chloride is a robust and well-established method. By understanding the reaction mechanism, carefully controlling the experimental parameters, and adhering to strict safety protocols, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and development.

References

- ChemBK. (2024, April 9). N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide.

- Loba Chemie. (n.d.). PIVALOYL CHLORIDE EXTRA PURE.

- National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- Krishna Solvechem Ltd. (n.d.). Pivaloyl Chloride MSDS.

- Royal Society of Chemistry. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

- Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.

- SD Fine-Chem Limited. (n.d.). pivaloyl chloride.

- Organic Preparations Daily. (2007, June 22). Direct preparation of 2-Aminopyridines from pyridine N-oxides.

- National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.

- ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide.

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- ResearchGate. (2025, August 10). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates.

- ResearchGate. (n.d.). Synthesis of 2-aminopyridine amides.

- National Center for Biotechnology Information. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide.

- National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

- PrepChem.com. (n.d.). Synthesis of 2-aminopyridine.

- ChemWhat. (n.d.). This compound CAS#: 86847-59-8.

- National Center for Biotechnology Information. (n.d.). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides.

- National Center for Biotechnology Information. (n.d.). Regioselective Acylation of Hexopyranosides With Pivaloyl Chloride.

- Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.

- ResearchGate. (n.d.). Plausible mechanism for the amidation reaction of 2-aminopyridine and benzaldehyde.

Sources

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-N-pyridin-2-yl-propionamide

Abstract

Introduction to 2,2-Dimethyl-N-pyridin-2-yl-propionamide

This compound, also known as N-(pyridin-2-yl)pivalamide, is a heterocyclic amide with potential applications in pharmaceutical research. Its structure, featuring a pyridine ring linked to a pivalamide moiety, suggests a unique combination of aromaticity and steric hindrance that can influence its solid-state properties and interactions with various solvents.

A thorough understanding of its solubility is a prerequisite for a multitude of research applications, including:

-

In vitro biological screening: Ensuring the compound is sufficiently dissolved in assay buffers to produce reliable and reproducible results.

-

Formulation development: Designing appropriate delivery systems for in vivo studies.

-

Pharmacokinetic profiling: Predicting its absorption and distribution characteristics.

-

Toxicological assessments: Accurate dosing and interpretation of safety studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide initial clues about its potential solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 71-75 °C | [2] |

| CAS Number | 86847-59-8 | [3] |

Theoretical Framework: The Science of Solubility

The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors can significantly influence the solubility of this compound:

-

Polarity of the Solvent: The pyridine and amide groups in the molecule introduce polarity, suggesting that it will have some solubility in polar solvents. The "like dissolves like" principle is a useful, albeit simplistic, guide.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

pH of the Medium: The pyridine nitrogen in this compound is basic and can be protonated at acidic pH. This ionization would likely increase its aqueous solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal packing) directly impacts the energy required to break apart the crystal lattice, thus affecting solubility.

Experimental Determination of Solubility: A Practical Guide

Given the absence of published solubility data for this compound, this section provides detailed, step-by-step protocols for its experimental determination. The two primary types of solubility measurements are Thermodynamic (Equilibrium) and Kinetic.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO)). A visual excess of solid material should be present at the bottom of the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes over time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully aspirate an aliquot of the supernatant.

-

To remove any remaining undissolved solid, filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent). Alternatively, centrifuge the samples at high speed and collect the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. This method is faster but can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a multi-well plate, add the appropriate aqueous buffer (e.g., PBS pH 7.4) to each well.

-

-

Compound Addition and Precipitation:

-

Add a small volume of the DMSO stock solution to the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

-

Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

-

-

Measurement:

-

Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

-

Caption: Workflow for Kinetic Solubility Determination.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in the laboratory. While detailed toxicological data for this compound is not available, it is prudent to handle it with care, as with any novel chemical entity.

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[4]

-

Data Interpretation and Reporting

The results of the solubility studies should be reported clearly and concisely.

-

Thermodynamic Solubility: Report the solubility in mg/mL or µM at a specific temperature and in a defined solvent system (e.g., "The thermodynamic solubility of this compound in PBS pH 7.4 at 25 °C was determined to be X mg/mL.").

-

Kinetic Solubility: Report the value and the method used (e.g., "The kinetic solubility in PBS pH 7.4 was found to be Y µM by nephelometry.").

It is also beneficial to present the data in a tabular format for easy comparison across different conditions.

Expected Solubility Trends and Considerations

Based on the structure of this compound and data from related compounds, we can infer some expected solubility trends:

-

Aqueous Solubility: The presence of the polar amide and pyridine functionalities suggests that the compound will exhibit some degree of aqueous solubility. However, the bulky, non-polar tert-butyl group will likely limit its solubility in water.

-

pH-Dependent Solubility: The basic pyridine nitrogen (pKa of pyridine is ~5.2) will be protonated in acidic solutions. Therefore, the aqueous solubility is expected to be significantly higher at pH values below its pKa.

-

Organic Solvents: The compound is expected to be more soluble in polar organic solvents like ethanol and DMSO, which can engage in hydrogen bonding and dipole-dipole interactions. For instance, a structurally related compound, 2,2-dimethyl-N-pyridin-4-yl-propionamide, is reported to be soluble in methanol.[5]

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to confidently determine this critical parameter. By following the outlined procedures for thermodynamic and kinetic solubility determination, scientists can generate high-quality, reliable data that will be invaluable for advancing their research and development programs. A thorough understanding and experimental determination of solubility are indispensable steps in the journey of a compound from a laboratory curiosity to a potential therapeutic agent.

References

- N-[6-(2,2-DIMETHYL-PROPIONYLAMINO)

- This compound. ChemicalBook.

- N-[5-Fluoro-3-(hydroxymethyl)

- N,N-Dimethylpropionamide Safety D

- Propanamide Safety D

- This compound. Sigma-Aldrich.

- 2,2-dimethyl-n-pyridin-4-yl-propionamide. ChemicalBook.

- This compound. CymitQuimica.

Sources

An In-depth Technical Guide to the Stability Profile of 2,2-Dimethyl-N-pyridin-2-yl-propionamide

Introduction